N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
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Overview
Description
N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorobenzyl group, a benzyl ether linkage, and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl ether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate biological pathways and produce desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- **N-{3-[(4-methylbenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20FN5OS |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H20FN5OS/c1-24-18(21-22-23-24)26-10-9-20-12-15-3-2-4-17(11-15)25-13-14-5-7-16(19)8-6-14/h2-8,11,20H,9-10,12-13H2,1H3 |
InChI Key |
WXLXBCBWPGVMFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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